molecular formula C17H23NO4S B8027467 Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate

Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate

Cat. No.: B8027467
M. Wt: 337.4 g/mol
InChI Key: WWFPHONPCQANDG-GOAZRFPBSA-N
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Description

Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate is an organic compound that belongs to the class of penta-2,4-dienoates This compound is characterized by the presence of a diethylamino group, a phenylsulfonyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the penta-2,4-dienoate backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malonic ester.

    Introduction of the diethylamino group: This step may involve the nucleophilic substitution of a suitable leaving group with diethylamine.

    Addition of the phenylsulfonyl group: This can be done through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The diethylamino and phenylsulfonyl groups may play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(dimethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate
  • Ethyl 5-(diethylamino)-2-(methylsulfonyl)penta-2,4-dienoate
  • Ethyl 5-(diethylamino)-2-(phenylsulfonyl)but-2-enoate

Uniqueness

Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both diethylamino and phenylsulfonyl groups may enhance its potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

ethyl (2E,4E)-2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-4-18(5-2)14-10-13-16(17(19)22-6-3)23(20,21)15-11-8-7-9-12-15/h7-14H,4-6H2,1-3H3/b14-10+,16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFPHONPCQANDG-GOAZRFPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C=C/C=C(\C(=O)OCC)/S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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